molecular formula C9H5ClOS B8752320 6-Chlorobenzo[b]thiophene-2-carbaldehyde

6-Chlorobenzo[b]thiophene-2-carbaldehyde

Cat. No.: B8752320
M. Wt: 196.65 g/mol
InChI Key: RTDMINFRPDGVIG-UHFFFAOYSA-N
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Description

6-Chlorobenzo[b]thiophene-2-carbaldehyde is a halogenated aromatic aldehyde featuring a benzo[b]thiophene core substituted with a chlorine atom at position 6 and a formyl group at position 2 (Figure 1). Chlorine, as an electron-withdrawing group, enhances electrophilic substitution reactivity at specific positions and may influence intermolecular interactions, solubility, and biological activity .

The compound’s synthesis likely involves halogenation of benzo[b]thiophene-2-carbaldehyde precursors or cross-coupling reactions, similar to methods for 7-chloro and 3-chloro derivatives . Applications span pharmaceuticals and materials science, particularly in designing bioactive molecules targeting proteins like human IgM Fc domains .

Properties

Molecular Formula

C9H5ClOS

Molecular Weight

196.65 g/mol

IUPAC Name

6-chloro-1-benzothiophene-2-carbaldehyde

InChI

InChI=1S/C9H5ClOS/c10-7-2-1-6-3-8(5-11)12-9(6)4-7/h1-5H

InChI Key

RTDMINFRPDGVIG-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C=C1Cl)SC(=C2)C=O

Origin of Product

United States

Comparison with Similar Compounds

Substituent Position and Electronic Effects

Key Analogs :

  • 7-Chloro-benzo[b]thiophene-2-carbaldehyde: Chlorine at position 7 alters electronic distribution compared to the 6-chloro isomer. Molecular weight: 196.66 g/mol .
  • 3-Chloro-6-methoxy-benzo[b]thiophene-2-carbaldehyde : Methoxy (electron-donating) at position 6 and chlorine (electron-withdrawing) at position 3 create a push-pull electronic effect, increasing polarity. Molecular weight: 226.67 g/mol .
  • 6-Fluorobenzo[d]thiazole-2-carbaldehyde : Replacing thiophene with thiazole introduces a nitrogen atom, enhancing hydrogen-bonding capacity. Molecular weight: 181.19 g/mol .

Table 1: Substituent Effects on Electronic Properties

Compound Substituent Position/Type Key Electronic Effect
6-Chlorobenzo[b]thiophene-2-carbaldehyde 6-Cl Electron withdrawal, activates position 3
7-Chloro-benzo[b]thiophene-2-carbaldehyde 7-Cl Moderate deactivation of adjacent positions
3-Chloro-6-methoxy derivative 3-Cl, 6-OCH3 Push-pull polarization
6-Fluorobenzo[d]thiazole-2-carbaldehyde 6-F, thiazole core Enhanced hydrogen bonding

Physical and Chemical Properties

Melting Points and Solubility :

  • 7-Chloro-benzo[b]thiophene-2-carbaldehyde: No direct melting point reported, but related esters (e.g., dibenzyl malonate derivatives) show melting points of 125–127°C .
  • 3-Chloro-6-methoxy derivative: Higher molecular weight (226.67 g/mol) suggests lower solubility in nonpolar solvents compared to non-methoxy analogs .
  • Thiophene-2-carbaldehyde oxime : Simpler analog with melting point 132–136°C and density 1.26 g/cm³ .

Table 2: Comparative Physical Properties

Compound Molecular Weight (g/mol) Melting Point (°C) Notable Properties
This compound ~196.66 (estimated) Not reported Likely crystalline, moderate solubility
7-Chloro-benzo[b]thiophene-2-carbaldehyde 196.66 N/A Used in malonate ester synthesis
3-Chloro-6-methoxy derivative 226.67 Not reported High polarity due to OCH3
Thiophene-2-carbaldehyde oxime 127.16 132–136 Oxime group enhances stability

Preparation Methods

Reaction Overview

The Vilsmeier-Haack reaction is a cornerstone for introducing formyl groups onto aromatic and heteroaromatic systems. For 6-chlorobenzo[b]thiophene-2-carbaldehyde, this method involves electrophilic substitution at the electron-rich 2-position of the benzo[b]thiophene core. The reaction employs N,N-dimethylformamide (DMF) as the formylating agent and thionyl chloride (SOCl₂) to generate the chloroiminium ion intermediate.

Synthetic Procedure

Step 1: Reaction Setup
A mixture of 6-chlorobenzo[b]thiophene (1.0 equiv) and DMF (1.1–1.2 equiv) is dissolved in an inert solvent (e.g., dichloromethane) under nitrogen. Thionyl chloride (1.2–1.5 equiv) is added dropwise at 20–30°C to form the active electrophile.

Step 2: Thermal Activation
The reaction is heated to 70–85°C for 3–5 hours, facilitating electrophilic attack at the 2-position. The chlorine substituent at position 6 exerts minimal electronic interference due to its meta-directing nature, ensuring regioselectivity.

Step 3: Hydrolysis and Workup
Post-reaction, the mixture is cooled and hydrolyzed by slow addition to ice water. The aldehyde product is extracted with chloroform, washed with sodium bicarbonate to neutralize residual acid, and concentrated. Steam distillation or vacuum rectification yields the purified carbaldehyde.

Optimization and Yield

  • Temperature Control: Maintaining 25–28°C during thionyl chloride addition prevents side reactions (e.g., over-chlorination).

  • Solvent Selection: Anhydrous DMF ensures efficient chloroiminium ion formation, while chloroform aids in post-reaction extraction.

  • Yield: Based on analogous syntheses for thiophene-2-carbaldehyde, yields of 85–89% are achievable. Adjustments for steric and electronic effects in the benzo[b]thiophene system may necessitate prolonged reaction times or elevated temperatures.

Alternative Pathways via Carboxylic Acid Intermediates

Synthesis of 6-Chlorobenzo[b]thiophene-2-carboxylic Acid

The benzo[b]thiophene-2-carboxylic acid scaffold is synthesized via cyclocondensation of 4-chloro-2-fluorobenzaldehyde with ethyl thioglycolate in the presence of a base (e.g., K₂CO₃). Hydrolysis of the ethyl ester intermediate with NaOH yields the carboxylic acid.

Reduction-Oxidation Sequence

Step 1: Reduction to Alcohol
The carboxylic acid is converted to its corresponding alcohol using lithium aluminum hydride (LiAlH₄) in tetrahydrofuran (THF).

Step 2: Oxidation to Aldehyde
Selective oxidation of the primary alcohol to the aldehyde is achieved using pyridinium chlorochromate (PCC) in dichloromethane. This two-step sequence, however, suffers from moderate overall yields (50–60%) due to over-oxidation risks.

Comparative Analysis of Methodologies

Method Key Advantages Limitations Yield Range
Vilsmeier-HaackHigh regioselectivity; single-step processRequires strict temperature control85–89%
Carboxylic Acid ReductionUtilizes established intermediatesMulti-step; risk of over-oxidation50–60%

Industrial-Scale Considerations

Cost Efficiency

The Vilsmeier-Haack method is economically favorable due to lower reagent costs and fewer synthetic steps compared to multi-stage reductions .

Q & A

Basic Research Questions

Q. What are the most efficient synthetic routes for 6-chlorobenzo[b]thiophene-2-carbaldehyde?

  • Methodological Answer : The compound can be synthesized via a one-pot lithiation-formylation strategy. For example, methylthiobenzene undergoes double lithiation using BuLi and TMEDA at 0–25°C, followed by formylation with DMF. This method yields 80% isolated product after acid quenching . Alternative approaches include formylation of benzo[b]thiophene precursors or oxidation of 6-chlorobenzo[b]thiophen-2-ylmethanol, though these may require multi-step protocols .

Q. How is structural characterization of this compound performed?

  • Methodological Answer : Key techniques include:

  • NMR Spectroscopy : 1^1H and 13^{13}C NMR identify aromatic protons, aldehyde signals (δ ~10 ppm for CHO), and chlorine-induced deshielding effects .
  • IR Spectroscopy : Confirms the aldehyde group (C=O stretch ~1700 cm1^{-1}) and C-Cl vibrations (~550–700 cm1^{-1}) .
  • X-ray Crystallography : Resolves substituent positions and confirms planarity of the benzothiophene core (analogous to crystallographic reports for thiophene derivatives) .

Q. What are the primary reactivity patterns of this compound?

  • Methodological Answer : The aldehyde group undergoes nucleophilic additions (e.g., Grignard reactions or hydrazine coupling) and condensations (e.g., Knoevenagel). The chlorine atom at C6 participates in SNAr reactions under basic conditions, enabling derivatization (e.g., substitution with amines or alkoxides) . The thiophene ring is susceptible to electrophilic substitution, though the electron-withdrawing aldehyde and chlorine substituents direct reactivity to specific positions .

Advanced Research Questions

Q. How can synthetic yields be optimized for this compound?

  • Methodological Answer :

  • Temperature Control : Maintain 0–25°C during lithiation to minimize side reactions .
  • Stoichiometry : Use excess BuLi (2.0–2.5 equivalents) and DMF (3.4 equivalents) for complete conversion .
  • Purification : Column chromatography (silica gel, hexane/EtOAc gradient) or recrystallization (ethanol/water) improves purity .

Q. How do structural modifications (e.g., substituent position) influence biological activity?

  • Methodological Answer : Structure-Activity Relationship (SAR) studies reveal:

  • Chlorine at C6 : Enhances lipophilicity and membrane permeability, critical for antimicrobial and anticancer activity .
  • Aldehyde at C2 : Serves as a handle for Schiff base formation, enabling conjugation with bioactive amines (e.g., hydrazides for antitumor agents) .
  • Thiophene Ring : Modulates π-stacking interactions with biological targets (e.g., DNA topoisomerases) .

Q. How can computational modeling guide the design of derivatives?

  • Methodological Answer :

  • DFT Calculations : Predict regioselectivity in electrophilic substitutions (e.g., nitration, halogenation) by analyzing Fukui indices .
  • Docking Studies : Identify binding modes with enzymes (e.g., COX-2 for anti-inflammatory activity) using software like AutoDock Vina .
  • ADMET Prediction : Tools like SwissADME assess bioavailability and toxicity early in drug discovery pipelines .

Q. What strategies resolve contradictions in biological data (e.g., varying IC50_{50} values)?

  • Methodological Answer :

  • Purity Assessment : Use HPLC-MS to confirm compound integrity (>95% purity) .
  • Assay Standardization : Control variables like solvent (DMSO concentration ≤1%) and cell line passage number .
  • Meta-Analysis : Compare datasets across studies using tools like RevMan to identify outliers .

Experimental Design & Safety

Q. What safety protocols are essential when handling this compound?

  • Methodological Answer :

  • Personal Protective Equipment (PPE) : Nitrile gloves, lab coat, and goggles to prevent skin/eye contact .
  • Ventilation : Use fume hoods during synthesis to avoid inhalation of volatile reagents (e.g., DMF, BuLi) .
  • Waste Disposal : Collect halogenated waste separately for incineration or specialized treatment .

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